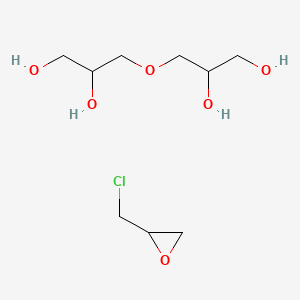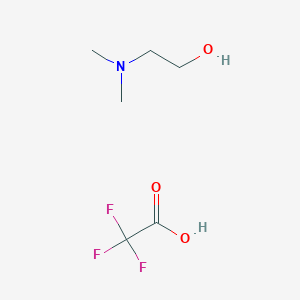
N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate is a quaternary ammonium compound with the molecular formula C6H12F3NO3. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate can be synthesized through the reaction of N,N-dimethylaminoethanol with trifluoroacetic acid. The reaction typically occurs under mild conditions, with the trifluoroacetic acid acting as both the reactant and the solvent. The reaction is exothermic and proceeds at room temperature, forming the desired product with high yield.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carefully controlled to ensure optimal temperature and pressure conditions, resulting in the efficient production of the compound. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their conformation and function. The trifluoroacetate group plays a crucial role in enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
DOSPA trifluoroacetate: A quaternary ammonium salt with similar structural features.
N,N-Dimethyl(2-hydroxyethyl)ammonium chloride: Another quaternary ammonium compound with a chloride counterion.
Uniqueness
N,N-Dimethyl(2-hydroxyethyl)ammonium trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to other quaternary ammonium compounds. This makes it particularly valuable in applications requiring high-performance materials.
Propiedades
Fórmula molecular |
C6H12F3NO3 |
|---|---|
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11NO.C2HF3O2/c1-5(2)3-4-6;3-2(4,5)1(6)7/h6H,3-4H2,1-2H3;(H,6,7) |
Clave InChI |
FGFLCPWJWUGQNL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCO.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


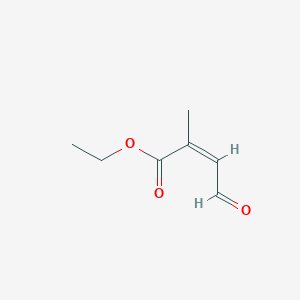
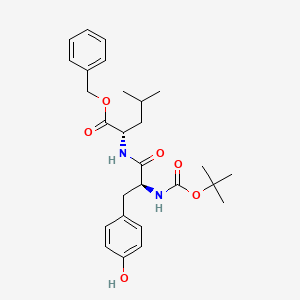

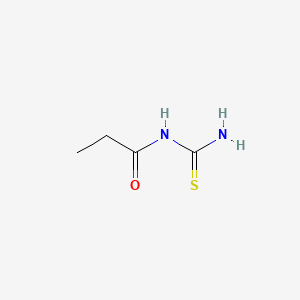
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
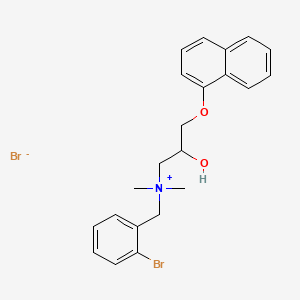

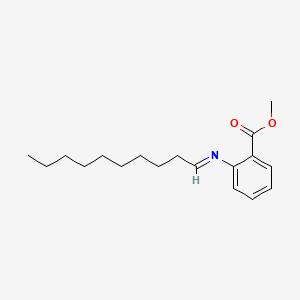
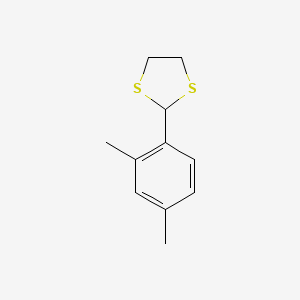

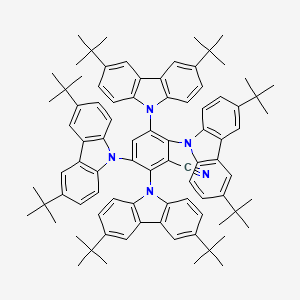
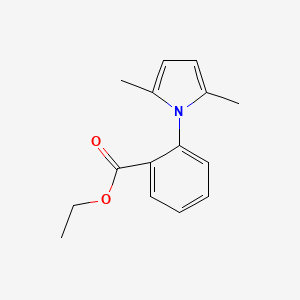
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
